4-(Methylsulfanyl)oxolan-2-one
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Overview
Description
4-(Methylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with a methylsulfanyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butanone with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted oxolanes .
Scientific Research Applications
4-(Methylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)oxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify biological molecules. Its effects are mediated through pathways involving oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: Similar in structure but lacks the methylsulfanyl group.
Oxolan-2-one: The parent compound without the methylsulfanyl substitution.
Thiophene-2-carbohydrazide: Contains a sulfur atom but differs in the ring structure
Uniqueness
4-(Methylsulfanyl)oxolan-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
32318-68-6 |
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Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-methylsulfanyloxolan-2-one |
InChI |
InChI=1S/C5H8O2S/c1-8-4-2-5(6)7-3-4/h4H,2-3H2,1H3 |
InChI Key |
HLYJHRISVGEUFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(=O)OC1 |
Origin of Product |
United States |
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